Hypelcin A

Description

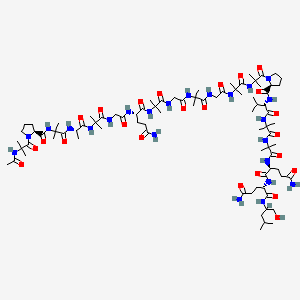

Hypelcin A: is an α-aminoisobutyric acid-containing antibiotic peptide. It was isolated from the fruit bodies of Hypocrea peltata . This unique compound has garnered attention due to its ability to induce fusion of egg yolk-l-α-phosphatidylcholine (egg PC) small unilamellar vesicles (SUVs) in lipid-mixing assays . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Properties

CAS No. |

69910-29-8 |

|---|---|

Molecular Formula |

C83H141N23O24 |

Molecular Weight |

1845.1 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-N-[1-[[2-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-4-methylpentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C83H141N23O24/c1-42(2)37-46(41-107)91-60(116)47(29-32-52(84)109)93-61(117)48(30-33-53(85)110)94-70(126)79(15,16)103-72(128)81(19,20)102-65(121)58(43(3)4)95-63(119)50-27-25-35-105(50)74(130)83(23,24)104-71(127)80(17,18)98-57(114)40-88-66(122)75(7,8)97-56(113)39-89-68(124)77(11,12)100-62(118)49(31-34-54(86)111)92-55(112)38-87-67(123)76(9,10)99-59(115)44(5)90-69(125)78(13,14)101-64(120)51-28-26-36-106(51)73(129)82(21,22)96-45(6)108/h42-44,46-51,58,107H,25-41H2,1-24H3,(H2,84,109)(H2,85,110)(H2,86,111)(H,87,123)(H,88,122)(H,89,124)(H,90,125)(H,91,116)(H,92,112)(H,93,117)(H,94,126)(H,95,119)(H,96,108)(H,97,113)(H,98,114)(H,99,115)(H,100,118)(H,101,120)(H,102,121)(H,103,128)(H,104,127)/t44-,46?,47-,48-,49-,50-,51-,58-/m0/s1 |

InChI Key |

LZQRFWZUSRZHJS-HQAPROKWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)CO)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CC(C)CC(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Hypelcin A are not widely documentedHypocrea peltata. Industrial production methods remain scarce due to its natural origin.

Scientific Research Applications

Antimicrobial Properties

Hypelcin A has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for addressing antibiotic resistance. Its broad-spectrum activity suggests potential applications in:

- Treatment of Antibiotic-Resistant Infections : The compound's unique mechanism allows it to target bacteria that have developed resistance to conventional antibiotics, thus offering a promising avenue for new therapies.

- Combination Therapy : Research indicates that this compound can be used in combination with existing antibiotics to enhance their effectiveness against resistant strains. This synergistic effect could reduce the minimum inhibitory concentration (MIC) required for traditional antibiotics when used alongside this compound .

Case Studies and Research Findings

- Interaction Studies : Research has shown that this compound induces leakage in phosphatidylcholine vesicles, with a significant increase in permeability observed in solid lipid environments compared to fluid ones. This suggests that the peptide's effectiveness may vary based on the lipid composition of bacterial membranes .

- Efficacy Against Clinical Isolates : In studies involving clinical isolates of Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity. The MIC values were notably lower when combined with traditional antibiotics, highlighting its potential role in overcoming antibiotic resistance .

- Structural Comparisons : Comparative studies have placed this compound alongside other antimicrobial peptides like gramicidin and nisin. Notably, its incorporation of alpha-aminoisobutyric acid distinguishes it from these compounds, potentially influencing its interaction with biological membranes and enhancing its therapeutic efficacy.

Data Table: Comparison of Antimicrobial Peptides

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Antibiotic peptide | Broad-spectrum antibacterial | Contains alpha-aminoisobutyric acid |

| Gramicidin | Linear peptide | Antibacterial | Forms ion channels in membranes |

| Nisin | Lantibiotic | Effective against Gram-positive bacteria | Contains unusual amino acids |

| LL-37 | Cathelicidin | Antimicrobial and immunomodulatory | Exhibits both antibacterial and wound healing properties |

Mechanism of Action

The exact mechanism by which Hypelcin A exerts its effects remains an active area of research. It likely involves interactions with lipid bilayers and membrane components. Molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

While Hypelcin A stands out due to its α-aminoisobutyric acid content, other similar compounds include various antimicrobial peptides and lipids. Further research is needed to explore its uniqueness in greater detail.

Biological Activity

Hypelcin A is an antibiotic peptide derived from the Hypomyces genus, characterized by its unique structure containing alpha-aminoisobutyric acid. This compound exhibits a range of biological activities, particularly in antimicrobial and membrane-perturbing functions. The following sections delve into the specific biological activities of this compound, supported by research findings, case studies, and data tables.

This compound's structure plays a crucial role in its biological activity. Studies indicate that the peptide adopts a helical conformation upon binding to membranes, which enhances its ability to disrupt lipid bilayers. This conformational change is essential for its antimicrobial action.

- Key Findings:

2. Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Candida albicans | 16 µg/mL |

3. Membrane-Perturbing Activity

The ability of this compound to perturb membrane integrity is a critical aspect of its biological activity. Research indicates that the peptide's interaction with lipid bilayers leads to increased permeability and leakage.

- Key Observations:

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that this compound significantly inhibited bacterial growth, supporting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Membrane Interaction Dynamics

In another investigation, researchers used fluorescence spectroscopy to analyze the interaction dynamics between this compound and phosphatidylcholine vesicles. The study provided insights into how the peptide's binding alters membrane properties, contributing to its bioactive profile.

5. Other Biological Activities

In addition to its antimicrobial properties, this compound has been explored for other biological activities:

- Antihyperglycemic Activity: Preliminary studies suggest that this compound may inhibit enzymes such as α-amylase and α-glucosidase, potentially aiding in glucose regulation .

- Anti-inflammatory Potential: There is emerging evidence indicating that this compound may modulate inflammatory responses through various biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.